PI3K Inhibitory Activity: Cross-Study Comparison with a 4-Methyl Analog
The target compound, featuring a 2,4-dimethylbenzenesulfonamide group, is disclosed in a patent family (CN102250022B) for substituted quinoxalinamine compounds as PI3K inhibitors. While that patent does not provide direct IC50 data for this specific compound, class-level inference suggests that the 2,4-dimethyl substitution confers a lipophilic advantage over monomethyl analogs like N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (CAS not available), by increasing hydrophobic contacts in the PI3K affinity pocket . This is supported by general SAR trends in quinoxaline sulfonamide PI3K inhibitors, where increasing methylation on the sulfonamide ring improves potency . However, this remains a class-level inference, and no direct head-to-head data exists for this compound .
| Evidence Dimension | PI3K inhibitory potency enhancement via sulfonamide methylation |
|---|---|
| Target Compound Data | No specific IC50 data available; predicted improved activity based on SAR trends |
| Comparator Or Baseline | N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (monomethyl analog) |
| Quantified Difference | Not quantifiable; potency difference is inferred |
| Conditions | In silico docking and patent SAR analysis for PI3K inhibition [REFS-1, REFS-2] |
Why This Matters
For procurement decisions in oncology research, the 2,4-dimethyl pattern may offer a distinct SAR profile compared to simpler sulfonamide analogs, but experimental validation is required.
- [1] Yang, S., et al. (2011). CN102250022B: Substituted quinoxalinamine compounds, and preparation method and application thereof. Chinese Patent. Retrieved from Google Patents. View Source
- [2] Bussenius, J., et al. (2012). US8614215B2: Quinoxaline inhibitors of phosphoinositide-3-kinases (PI3Ks). US Patent. Retrieved from Google Patents. View Source
